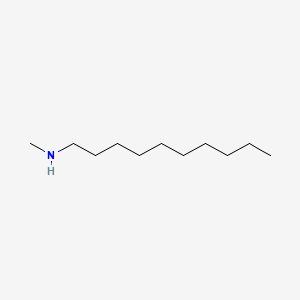

N-METHYL-N-DECYLAMINE

説明

The exact mass of the compound 1-Decanamine, N-methyl- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

N-methyldecan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H25N/c1-3-4-5-6-7-8-9-10-11-12-2/h12H,3-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKVDMBQGHZVMRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H25N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7074610 | |

| Record name | 1-Decanamine, N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7074610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7516-82-7 | |

| Record name | N-Methyl-1-decanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7516-82-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyldecylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007516827 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Decanamine, N-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Decanamine, N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7074610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | decyl(methyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-METHYLDECYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O694K7T3YS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Nomenclature and Classification Within Aliphatic Amines

N-METHYL-N-DECYLAMINE is systematically named N-methyldecan-1-amine according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature. nih.govalfa-chemistry.com This name precisely describes its molecular structure: a decane (B31447) chain (ten carbon atoms) where a methyl group and a hydrogen atom are attached to the nitrogen atom at the first carbon position.

The compound is classified as a secondary aliphatic amine . libretexts.org The term "aliphatic" indicates that the amine group is attached to a non-aromatic carbon chain. cymitquimica.com It is "secondary" because the nitrogen atom is directly bonded to two carbon atoms—one in the decyl group and one in the methyl group. libretexts.org This classification distinguishes it from primary amines (one carbon bond) and tertiary amines (three carbon bonds), and is crucial for predicting its chemical reactivity and physical properties. libretexts.org

The structure of this compound, with its long hydrophobic decyl chain and a hydrophilic amine head, gives it amphiphilic properties, influencing its solubility and interaction with other substances. cymitquimica.com It is typically a colorless to pale yellow liquid with a characteristic amine odor and is soluble in organic solvents with limited solubility in water. cymitquimica.com

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | N-methyldecan-1-amine nih.govalfa-chemistry.com |

| CAS Number | 7516-82-7 nih.govcymitquimica.com |

| Molecular Formula | C₁₁H₂₅N nih.govcymitquimica.comchemicalbook.com |

| Molecular Weight | 171.32 g/mol nih.govchemicalbook.com |

| Classification | Secondary Aliphatic Amine libretexts.orgcymitquimica.com |

| Appearance | Colorless to pale yellow liquid cymitquimica.com |

| Odor | Characteristic amine/fishy smell cymitquimica.comnih.gov |

| Solubility | Soluble in organic solvents, limited in water cymitquimica.com |

Relevance in Contemporary Chemical Synthesis and Materials Science

Alkylation Reactions for N-Methylation

Direct N-Methylation of Decylamine

Direct N-methylation offers an atom-economical route to secondary amines. Modern catalytic methods have emerged as efficient and environmentally benign alternatives to traditional alkylating agents. nih.gov

The use of methanol (B129727) as a C1 source for N-methylation is an attractive, sustainable approach, with water as the only byproduct. nih.gov Ruthenium complexes have proven to be particularly effective catalysts for this transformation. nih.govorganic-chemistry.orgorganic-chemistry.org For instance, a catalyst system comprising [Ru(p-cymene)Cl2]2 combined with bidentate phosphine (B1218219) ligands can effectively convert primary amines into secondary amines. organic-chemistry.org Another efficient catalyst, [(p-cymene)Ru(2,2'-bpyO)(H2O)], has been used for the N-methylation of a wide range of amines with high efficiency and selectivity. organic-chemistry.org These reactions often proceed under relatively mild conditions and tolerate various functional groups. organic-chemistry.org While specific data for decylamine is not always detailed in broad-scope studies, the general applicability to aliphatic amines suggests its feasibility. organic-chemistry.orgorganic-chemistry.org The development of effective and easily synthesized ruthenium catalysts that can operate under weak base conditions is an ongoing area of research. nih.gov

Table 1: Examples of Ruthenium-Catalyzed N-Methylation of Amines

| Catalyst System | C1 Source | Base | Key Features | Reference |

|---|---|---|---|---|

| [Ru(p-cymene)Cl2]2 / dppf or DPEphos | Methanol | Not specified | Converts primary to secondary amines; good yields and selectivity. | organic-chemistry.org |

| [(p-cymene)Ru(2,2'-bpyO)(H2O)] | Methanol | Carbonate salt | Environmentally friendly, tolerates sensitive functional groups. | organic-chemistry.org |

| (DPEPhos)RuCl2PPh3 | Methanol | Cs2CO3 (weak base) | Good catalytic performance under weak base conditions. | nih.gov |

This table presents general findings on ruthenium-catalyzed N-methylation of amines, which are applicable to the synthesis of this compound.

The catalytic N-methylation of amines with alcohols, such as methanol, typically proceeds via a "borrowing hydrogen" or "hydrogen autotransfer" mechanism. nih.govacs.orgresearchgate.net This process is a cornerstone of green chemistry as it avoids the use of stoichiometric organometallic reagents or toxic alkylating agents. researchgate.net

The catalytic cycle can be generalized as follows:

Dehydrogenation: The transition metal catalyst abstracts hydrogen from the alcohol (methanol) to form a metal-hydride species and a carbonyl compound (formaldehyde). nih.gov

Condensation: The primary amine (decylamine) condenses with the in-situ generated formaldehyde (B43269) to form an imine (or Schiff base) intermediate, releasing a molecule of water.

Hydrogenation: The metal-hydride species then reduces the imine intermediate, transferring the "borrowed" hydrogen back to form the N-methylated amine (this compound) and regenerating the active catalyst for the next cycle. nih.gov

This mechanism is highly atom-efficient, with water being the sole byproduct. acs.org Mechanistic studies, including deuterium (B1214612) labeling, have supported this pathway, indicating that the initial C-H bond cleavage of methanol can be the rate-determining step. organic-chemistry.org The entire process involves the alcohol effectively acting as an alkylating agent. organic-chemistry.org

Alkylation with Methyl Halides

A traditional and straightforward method for amine alkylation is the reaction with alkyl halides, such as methyl iodide or methyl chloride. byjus.commasterorganicchemistry.com In this S_N2 reaction, the nitrogen atom of decylamine acts as a nucleophile, attacking the methyl halide and displacing the halide ion to form N-methyl-N-decylammonium halide. A base is then required to deprotonate the ammonium salt to yield the final secondary amine, this compound.

A significant drawback of this method is the potential for over-alkylation. masterorganicchemistry.comunive.it The product, this compound, is itself a nucleophile and can react further with the methyl halide to form the tertiary amine, N,N-dimethyldecylamine, and subsequently the quaternary ammonium salt. masterorganicchemistry.com This often results in a mixture of products, reducing the selectivity and yield of the desired secondary amine. unive.it Controlling the stoichiometry and reaction conditions is crucial to minimize these side reactions. For example, using a large excess of the starting amine can favor mono-alkylation.

Synthesis via Carbamate (B1207046) Intermediates

To circumvent the issue of over-alkylation, multi-step procedures involving the formation and subsequent modification of carbamate intermediates can be employed. This approach offers greater control over the degree of methylation. unive.itmonash.edu

Dimethyl carbonate (DMC) is considered a green, non-toxic reagent and can serve as both a methylating and methoxycarbonylating agent. unive.itunlp.edu.ar The reaction of a primary amine like decylamine with DMC can lead to the formation of a carbamate intermediate. unive.itionike.com

The reaction pathway is influenced by the reaction conditions and catalysts used. In the presence of a base, the amine first reacts with DMC at the carbonyl carbon (a BAc2 mechanism) to form a methyl carbamate (decyl N-methylcarbamate). unlp.edu.ar This carbamate can then be methylated by another molecule of DMC to yield an N-methylcarbamate. unlp.edu.ar The desired secondary amine, this compound, can be obtained by subsequent hydrolysis of this N-methylcarbamate intermediate. unive.it

Zeolites, acting as dual acid-base catalysts, have been shown to be highly effective in promoting the selective mono-N-methylation of aromatic amines with DMC, proceeding through carbamate and N-methylcarbamate intermediates. unive.it This high selectivity is attributed to a synergistic effect between the reactivity of DMC and the catalyst's properties. unive.it While much of the detailed research has focused on anilines, the principles are applicable to aliphatic amines like decylamine. unive.it The reaction of primary aliphatic amines with DMC can be catalyzed by various Lewis and Brønsted acids to form carbamates with high conversion. rsc.org

Table 2: Synthesis of Amines via Dimethyl Carbonate (DMC)

| Reactant Amine Type | Catalyst/Conditions | Intermediate | Product | Key Features | Reference |

|---|---|---|---|---|---|

| Primary Aromatic Amines | Y- and X-type Zeolites | Carbamate, N-methylcarbamate | Mono-N-methyl aniline | High selectivity (92-98%) | unive.it |

| Primary Aliphatic Amines | Lewis/Brønsted Acids (e.g., FeCl3) | Carbamate | Carbamate | High conversion to carbamate | rsc.org |

| Primary Amines | Base (e.g., K2CO3) | Carbamate, N-methylcarbamate | N-methylamine (after hydrolysis) | Controlled, selective methylation | unlp.edu.ar |

This table summarizes general methodologies using dimethyl carbonate that are relevant for the synthesis of this compound.

Subsequent Methylation of Carbamates

The synthesis of this compound can be achieved through a multi-step process that begins with the formation of a carbamate intermediate from a primary amine, followed by its methylation. This pathway offers a controlled method for introducing the methyl group.

A key reagent in this process is dimethyl carbonate (DMC), which is considered a green reagent due to its low toxicity and biodegradability. unive.it The reaction of a primary amine, such as n-decylamine, with DMC can proceed via two main pathways: methoxycarbonylation to form a carbamate, and methylation. unive.itunlp.edu.ar The selectivity between these two pathways is highly dependent on the reaction conditions. unlp.edu.ar

In the presence of a base, the reaction between an amine and DMC favors the formation of the carbamate. unlp.edu.ar If the reaction is allowed to continue, the carbamate can then undergo N-methylation with DMC to yield the corresponding N-methylcarbamate. unlp.edu.ar This subsequent methylation step typically requires higher temperatures. unive.it For instance, after the initial carbamation of n-decylamine with DMC, the resulting carbamate can be methylated at elevated temperatures to produce N-methyl-N-decylcarbamate. unlp.edu.ar

Research has shown that at reflux temperature (90 °C) and in the presence of a base like sodium methoxide, n-decylamine reacts with DMC to first form the carbamate, which is then further methylated. unlp.edu.ar Under a nitrogen atmosphere, 100% carbamate formation from n-decylamine was observed in just 3 minutes. unlp.edu.ar The subsequent methylation to N-methyl-N-decylcarbamate took significantly longer, achieving 99% yield after 21 hours at reflux temperature. unlp.edu.ar

The use of supercritical carbon dioxide (scCO2) has been investigated as a medium to improve the selectivity of carbamate formation and suppress the N-methylation side reactions. core.ac.ukdatapdf.com In the reaction of n-decylamine with DMC, increasing the CO2 pressure from 8 to 90 bar significantly improved the selectivity towards the desired methyl n-decylcarbamate, with yields increasing from 51% to 77%. core.ac.ukdatapdf.com This demonstrates that while methylation is a possible subsequent step, conditions can be tailored to favor the carbamate intermediate, which can then be isolated and methylated in a separate, controlled step if desired.

Table 1: Reaction of n-Decylamine with Dimethyl Carbonate (DMC)

| Reactants | Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| n-Decylamine, DMC | Sodium methoxide, Reflux (90°C), N₂ | Methyl n-decylcarbamate | 100% (after 3 min) | unlp.edu.ar |

| Methyl n-decylcarbamate, DMC | Sodium methoxide, Reflux (90°C), N₂ | N-methyl-N-decylcarbamate | 99% (after 21 h) | unlp.edu.ar |

| n-Decylamine, DMC | 8 bar CO₂, 130°C | Methyl n-decylcarbamate | 51% | core.ac.ukdatapdf.com |

Amide Reduction Pathways

A prominent method for synthesizing amines is through the reduction of amides. openstax.orglibretexts.org This pathway is particularly effective for producing this compound from its corresponding amide precursor, N-methyldecanamide. The reduction of an amide results in the conversion of the carbonyl group (C=O) into a methylene (B1212753) group (CH₂), yielding an amine. openstax.org

A powerful and commonly used reducing agent for this transformation is lithium aluminum hydride (LiAlH₄). openstax.orglibretexts.org The reaction mechanism involves the nucleophilic addition of a hydride ion from LiAlH₄ to the amide's carbonyl carbon. This is followed by the expulsion of the oxygen atom, leading to the formation of an iminium ion intermediate. This intermediate is then further reduced by another equivalent of LiAlH₄ to produce the final amine product. openstax.org

This reduction is a versatile method applicable to acyclic and cyclic amides (lactams) for the preparation of primary, secondary, and tertiary amines. openstax.orglibretexts.orglibretexts.org To synthesize this compound, one would start with N-methyldecanamide. The reduction of this secondary amide with LiAlH₄ would selectively convert the carbonyl group to a methylene group, yielding this compound.

Other reducing agents and catalytic systems have also been developed for amide reduction, offering alternatives to LiAlH₄. organic-chemistry.org These include systems based on silanes in combination with catalysts like triflic anhydride/2-fluoropyridine or iridium complexes. organic-chemistry.org Nickel-catalyzed reductions have also been shown to be effective for a variety of amide substrates. organic-chemistry.org

Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a significant push towards developing more environmentally friendly and sustainable methods for chemical synthesis, a field known as green chemistry. jetir.org This is particularly relevant for the production of widely used chemicals like N-methylated amines. chemrxiv.orgnih.gov Traditional methods for N-methylation often rely on toxic reagents such as methyl iodide or dimethyl sulfate. nih.govsemanticscholar.org

A greener alternative for the synthesis of this compound involves the use of dimethyl carbonate (DMC) as a methylating agent. unive.itunlp.edu.ar As mentioned previously, DMC is a non-toxic and biodegradable reagent. unive.it The reaction of decylamine with DMC can be tuned to produce this compound, often in a one-pot process, which minimizes waste and improves efficiency. unlp.edu.ar

Another green approach is the reductive amination of aldehydes and ketones. pressbooks.pub This method can be adapted for the synthesis of this compound. For instance, decylamine can be reacted with formaldehyde in the presence of a reducing agent to yield this compound. The Eschweiler-Clarke reaction is a classic example of this transformation, using formic acid as the reducing agent. researchgate.net More modern and greener variations utilize catalytic hydrogenation with catalysts like nickel. chemrxiv.orgsemanticscholar.org

The one-pot synthesis of N,N-dimethyl dodecylamine from dodecanoic acid, ammonia (B1221849), hydrogen, and methanol over promoted copper-chromium catalysts has been investigated as a sustainable route. researchgate.net This process combines amidation and methylation steps, reducing the number of separate reaction and purification stages.

Furthermore, the use of supercritical fluids, such as supercritical carbon dioxide (scCO₂), as a reaction medium is a key aspect of green chemistry. As seen in the synthesis of carbamates from n-decylamine and DMC, scCO₂ can enhance selectivity and yield, while being a non-toxic and easily removable solvent. core.ac.ukdatapdf.com

Table 2: Green Chemistry Approaches for Amine Synthesis

| Reaction Type | Key Reagents/Catalysts | Green Aspects | Reference |

|---|---|---|---|

| Methylation | Dimethyl Carbonate (DMC) | Non-toxic, biodegradable reagent | unive.itunlp.edu.ar |

| Reductive Amination | Formaldehyde, Formic Acid (Eschweiler-Clarke) | Avoids toxic alkyl halides | researchgate.net |

| Catalytic Reductive Amination | Aldehydes, H₂, Ni or Ru catalyst | Catalytic, high atom economy | chemrxiv.orgnih.govsemanticscholar.org |

| One-Pot Synthesis from Carboxylic Acids | Dodecanoic acid, NH₃, H₂, Methanol, Cu-Cr catalyst | Reduces reaction steps and waste | researchgate.net |

Chemical Reactivity and Derivatization of N Methyl N Decylamine

Acid-Base Properties and Protonation Equilibria

N-methyl-N-decylamine, as a secondary amine, exhibits basic properties due to the lone pair of electrons on the nitrogen atom, which can accept a proton. The basicity of an amine is quantified by its pKa value, which is the pH at which the amine is 50% protonated. A higher pKa value corresponds to a stronger base. alfa-chemistry.com For primary amines, the pKa of the conjugate acid is a measure of this basicity. alfa-chemistry.com For instance, the pKa of decylamine's conjugate acid is 10.64. alfa-chemistry.com The protonation of this compound is influenced by factors such as the solvent and the presence of other chemical species. The degree of protonation, in turn, significantly affects its physical properties, such as its tendency to form micelles in aqueous solutions. researchgate.net Protonated amines are generally less prone to forming micellar aggregates compared to their non-protonated counterparts due to electrostatic repulsion between the positively charged ammonium (B1175870) head groups. researchgate.net

The equilibrium between the unprotonated and protonated forms of the amine is crucial in determining its reactivity. The unprotonated form, with its available lone pair, is the reactive species in many nucleophilic reactions. europa.eu The acid-base equilibrium is also a key factor in nitrosation reactions, where the unprotonated amine reacts with the nitrosating agent. europa.eu

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | Value | Reference |

| This compound | ||

| IUPAC Name | N-methyldecan-1-amine | nih.govalfa-chemistry.com |

| Molecular Formula | C11H25N | nih.govalfa-chemistry.com |

| Molecular Weight | 171.32 g/mol | nih.gov |

| Predicted pKa | 10.79 ± 0.10 | lookchem.com |

| XLogP3 | 4.8 | nih.gov |

| Decylamine (B41302) | ||

| pKa of conjugate acid | 10.64 | alfa-chemistry.com |

Nucleophilic Reactivity of the Amine Nitrogen

The nitrogen atom in this compound possesses a lone pair of electrons, rendering it nucleophilic. This nucleophilicity allows it to participate in a variety of chemical reactions by attacking electron-deficient centers. The reactivity of amines as nucleophiles is generally correlated with their basicity; however, steric hindrance can play a significant role. masterorganicchemistry.com

The nucleophilic character of this compound is evident in its reactions, such as alkylation, where the nitrogen atom attacks an electrophilic carbon. It can also react with carbonyl compounds, as will be discussed in a later section. The reactivity is influenced by the steric bulk of the decyl and methyl groups attached to the nitrogen. While tertiary amines are generally more basic than secondary amines, they can be less nucleophilic due to increased steric hindrance. masterorganicchemistry.com

The nucleophilicity of amines is a fundamental aspect of their chemistry, driving their participation in numerous synthetic transformations. For example, primary and secondary amines can react with carbon dioxide to form thermally reversible alkylammonium alkylcarbamates. mdpi.com

Formation of N-Nitrosamines from Secondary Amines

A significant reaction of secondary amines like this compound is the formation of N-nitrosamines. These compounds are formed through the reaction of a secondary amine with a nitrosating agent. cir-safety.orgfda.gov

Mechanism of Nitrosation

The most common pathway for N-nitrosamine formation involves the reaction of a secondary amine with nitrous acid (HNO₂), which is typically formed in situ from a nitrite (B80452) salt under acidic conditions. fda.govwikipedia.org The actual nitrosating agent is often the nitrosyl cation (NO⁺) or dinitrogen trioxide (N₂O₃), which is formed from nitrous acid. europa.eusci-hub.seucalgary.ca

The general mechanism for the nitrosation of a secondary amine (R₂NH) can be summarized as follows:

Formation of the nitrosating agent (e.g., N₂O₃) from nitrous acid. europa.eu

The unprotonated amine acts as a nucleophile, attacking the nitrosating agent. europa.eu

This leads to the formation of the N-nitrosamine (R₂N-N=O) and water. wikipedia.org

The reaction is typically favored in acidic conditions which facilitate the formation of the nitrosating agent. cir-safety.orgfda.gov However, nitrosation can also occur under neutral or alkaline conditions depending on the specific nitrosating agent and substrate. cir-safety.org

Factors Influencing Nitrosamine Formation

Several factors can influence the rate and extent of N-nitrosamine formation:

Presence of a Nitrosatable Amine: Secondary amines are generally the most reactive towards nitrosating agents. europa.eucir-safety.org

Presence of a Nitrosating Agent: Nitrite salts are a common source of nitrosating agents. fda.govacs.org Other nitrosating agents include nitrogen oxides. cir-safety.orgsci-hub.se

Reaction Conditions:

pH: Nitrosation of secondary amines is often optimal at acidic pH, typically around pH 3-4, which favors the formation of nitrous acid and its active nitrosating species. europa.eunih.gov

Temperature: The rate of nitrosation generally increases with temperature. efpia.eu

Water Content: Water can play a role in the formation of nitrosamines, potentially by enhancing the distribution of reactants. acs.org

Catalysts: Certain substances can catalyze the formation of nitrosamines. researchgate.net

Reactions with Carbonyl Compounds

This compound, as a secondary amine, can react with carbonyl compounds such as aldehydes and ketones. The initial reaction typically involves the nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon.

With aldehydes and ketones, secondary amines form enamines. This reaction proceeds through an initial addition to form a carbinolamine intermediate, which then dehydrates to yield the enamine.

This compound can also react with other carbonyl compounds. For example, its reaction with dimethyl carbonate (DMC) can lead to the formation of N-methylcarbamates. unlp.edu.arcore.ac.uk The reactivity in this case can be explained by the Hard-Soft Acid-Base (HSAB) theory, where the amine acts as a hard nucleophile attacking the carbonyl group of DMC. unlp.edu.ar

Oxidative Transformations

The nitrogen atom in this compound can undergo oxidative transformations. The oxidation of amines can lead to a variety of products depending on the oxidizing agent and reaction conditions. For instance, the aerobic oxidative coupling of amines can produce imines. researchgate.net

In the context of xenobiotic metabolism, N-methyl tertiary amines can undergo N-demethylation and N-oxidation. nih.gov While this compound is a secondary amine, similar oxidative pathways can be considered. The oxidation can be catalyzed by enzymes such as cytochrome P450. The oxidation of secondary amines can also be achieved using chemical reagents. For example, N-nitrosation of secondary amines can be achieved using nitromethane (B149229) in the presence of potassium persulfate and DBU. researchgate.net

Quaternization Reactions

Quaternization is a fundamental reaction of tertiary amines, including this compound, where the nitrogen atom forms a fourth covalent bond, resulting in a positively charged quaternary ammonium cation.

The synthesis of quaternary ammonium salts from this compound is typically achieved through the Menshutkin reaction, which involves the alkylation of the tertiary amine with an alkyl halide. koreascience.krlibretexts.org This reaction is a classic example of a nucleophilic substitution (SN2) reaction, where the lone pair of electrons on the nitrogen atom of this compound attacks the electrophilic carbon of an alkyl halide, displacing the halide ion. rsc.org

For instance, the reaction of this compound with an alkylating agent such as methyl iodide would yield N,N-dimethyl-N-decylammonium iodide. The general reaction is as follows:

CH₃(CH₂)₉N(CH₃)H + RX → [CH₃(CH₂)₉N(CH₃)HR]⁺X⁻

Where R is an alkyl group and X is a halide.

The choice of the alkylating agent and reaction conditions can be tailored to synthesize a wide variety of quaternary ammonium salts with different properties. For example, N-methyl-N-dodecylamine has been used in the reductive amination of sophorolipid (B1247395) aldehydes, followed by quaternization with methyl iodide or butyl iodide to form sophorolipid quaternary ammonium salts. researchgate.net Similarly, N,N-dimethyl-N-n-dodecylamine has been used in the quaternization of poly(4-chloromethylstyrene) to prepare polymeric surfactants. nih.gov

The reaction progress can be monitored using techniques like ¹H NMR spectroscopy to confirm the formation of the quaternary ammonium salt. scispace.com

Table 1: Examples of Quaternization Reactions of Tertiary Amines

| Tertiary Amine | Alkylating Agent | Product | Reference |

| N-methyl-N-dodecylamine | Methyl Iodide | N,N-dimethyl-N-dodecylammonium iodide | researchgate.net |

| N,N-dimethylaniline | Benzyl Chloride | N-Benzyl-N,N-dimethylanilinium chloride | sciensage.info |

| Triethylamine | Ethyl Bromide | Tetraethylammonium bromide | masterorganicchemistry.com |

The quaternization of tertiary amines like this compound with alkyl halides proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. rsc.org The reaction rate is dependent on the concentration of both the tertiary amine and the alkyl halide.

The key steps of the mechanism are:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of this compound acts as a nucleophile and attacks the electrophilic carbon atom of the alkyl halide. This is the rate-determining step.

Transition State: A transition state is formed where a partial bond exists between the nitrogen and the carbon of the alkyl group, and the bond between the carbon and the halide is partially broken. The nitrogen atom carries a partial positive charge, and the halogen atom has a partial negative charge.

Product Formation: The carbon-halogen bond breaks completely, and the halide ion is expelled as the leaving group. A new carbon-nitrogen bond is formed, resulting in the quaternary ammonium cation and the halide anion.

The reactivity in the SN2 reaction is influenced by several factors, including the steric hindrance around the nitrogen atom and the electrophilic carbon, the nature of the leaving group, and the solvent. rsc.orgmasterorganicchemistry.com Less sterically hindered alkyl halides, such as methyl halides, react faster. masterorganicchemistry.com Polar aprotic solvents are known to stabilize the transition state and can accelerate the reaction. rsc.org

The kinetics of quaternization reactions have been studied for various tertiary amines. For example, the reaction of substituted phenacyl tosylates with pyridines has been investigated, showing that the mechanism can shift between a "loose" and "tight" SN2 transition state depending on the electronic nature of the substituents. koreascience.kr

Theoretical and Computational Chemistry of N Methyl N Decylamine

Quantum Chemical Calculations

Quantum chemical calculations provide a foundational understanding of the electronic structure of N-methyl-N-decylamine. These calculations are essential for predicting various molecular properties, including geometry, energy, and reactivity. Methodologies such as Density Functional Theory (DFT) and Hartree-Fock (HF) are central to these investigations.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of molecules. It is favored for its balance of accuracy and computational efficiency, making it suitable for relatively large molecules like this compound. DFT studies can determine the optimized molecular geometry, vibrational frequencies, and electronic properties.

For secondary amines, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G*, can predict molecular properties with high accuracy. Research on related amine compounds demonstrates that DFT is effective in calculating proton affinities, ionization potentials, and bond dissociation energies. For this compound, these calculations would reveal the electron density distribution, highlighting the nucleophilic character of the nitrogen atom, which is crucial for its chemical reactivity. Furthermore, DFT can be used to simulate infrared spectra, providing a theoretical counterpart to experimental spectroscopic data.

Hartree-Fock and Post-Hartree-Fock Methods

Hartree-Fock (HF) theory is another fundamental ab initio method that approximates the many-electron wavefunction as a single Slater determinant. While computationally less intensive than post-HF methods, it does not account for electron correlation, which can be a limitation for accurate energy predictions.

To improve upon HF, post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory are employed. These methods incorporate electron correlation to varying degrees, yielding more precise results, albeit at a higher computational cost. For a molecule like this compound, MP2 calculations would offer a more accurate description of intermolecular interactions and conformational energies compared to HF. While specific studies on this compound are not prevalent, research on similar amines uses these high-level methods to establish benchmark values for properties that can be compared with experimental or DFT results.

Conformational Analysis

The long decyl chain of this compound allows for a multitude of possible conformations due to the rotation around its carbon-carbon and carbon-nitrogen single bonds. Conformational analysis is critical for understanding the molecule's physical and chemical properties, as the most stable conformer (the one with the lowest energy) will be the most populated at equilibrium.

Computational methods are used to explore the potential energy surface of the molecule. By systematically rotating the dihedral angles of the decyl chain and the C-N bond, a series of conformers can be generated. The energy of each conformer is then calculated, typically using DFT or semi-empirical methods, to identify the global minimum and other low-energy local minima. Studies on long-chain alkylamines show that the lowest energy conformers typically feature an all-trans (anti-periplanar) arrangement of the alkyl chain to minimize steric hindrance. For this compound, this analysis would pinpoint the most probable shapes the molecule adopts, which influences its packing in condensed phases and its interaction with other molecules.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an invaluable tool for elucidating the mechanisms of chemical reactions involving this compound. As a secondary amine, it can participate in various reactions, such as nucleophilic substitution, N-alkylation, and N-nitrosation.

By modeling the reaction pathways, chemists can identify transition states, which are the highest energy points along the reaction coordinate, and calculate their activation energies. This information is key to understanding reaction kinetics and predicting reaction outcomes. For instance, the N-nitrosation of secondary amines has been extensively studied using computational methods. These studies show that the reaction mechanism can vary with pH, involving different nitrosating agents. Applying this approach to this compound would involve calculating the energy profiles for its reaction with species like N₂O₃ or H₂NO₂⁺ to determine the most favorable pathway for the formation of N-nitroso-N-methyl-N-decylamine.

Spectroscopic Property Prediction

Theoretical calculations are widely used to predict and interpret spectroscopic data, providing a direct link between the molecular structure and its observed spectrum. For this compound, computational methods can predict various types of spectra.

Infrared (IR) Spectroscopy: By performing a vibrational frequency analysis using DFT, a theoretical IR spectrum can be generated. The calculated frequencies correspond to the vibrational modes of the molecule, such as N-H stretching (if protonated), C-H stretching of the methyl and decyl groups, and C-N stretching. These predicted spectra are instrumental in assigning the bands observed in experimental IR spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method, typically in conjunction with DFT. These calculations predict the ¹H and ¹³C chemical shifts for this compound, which are highly sensitive to the electronic environment of each nucleus. Comparing theoretical and experimental NMR data helps confirm the molecular structure.

The table below summarizes key computational data that would be derived from such studies.

| Computational Method | Predicted Property | Relevance to this compound |

| DFT (e.g., B3LYP/6-31G)* | Optimized geometry, electronic energy, dipole moment, proton affinity, IR frequencies | Provides the fundamental 3D structure, reactivity indicators, and vibrational spectrum. |

| MP2 | More accurate energies, conformational energy differences | Offers refined energy calculations for comparing the stability of different conformers. |

| Conformational Search | Potential energy surface, identification of low-energy conformers | Determines the most stable shapes of the molecule, influencing its physical properties. |

| Transition State Theory | Reaction pathways, activation energies | Elucidates how the amine reacts, for example, in N-alkylation or N-nitrosation reactions. |

| GIAO-DFT | ¹H and ¹³C NMR chemical shifts | Predicts the NMR spectrum, aiding in the structural confirmation and analysis of the molecule. |

Applications and Material Science Contexts of N Methyl N Decylamine and Its Derivatives

Surfactant Chemistry and Micelle Formation

N-methyl-N-decylamine and its longer-chain analog, N-methyldidecylamine, are key intermediates in the synthesis of specialized surfactants, particularly quaternary ammonium (B1175870) salts. researchgate.netalfachemic.com The surfactant properties of these molecules are rooted in their amphiphilicity, which drives them to interfaces, reducing surface tension.

In aqueous solutions, above a specific concentration known as the critical micelle concentration (CMC), surfactant molecules self-assemble into spherical or elongated aggregates called micelles. rsc.orgresearchgate.net In these structures, the hydrophobic decyl chains orient towards the core, minimizing contact with water, while the polar N-methylamine head groups are exposed to the aqueous environment. The formation of micelles is a dynamic equilibrium process, and the CMC is a critical parameter that depends on factors such as temperature, pressure, and the presence of electrolytes. rsc.org

Table 1: Critical Micelle Concentration (CMC) of Related Surfactants

| Surfactant | CMC (mol/L) | Temperature (°C) | Notes |

|---|---|---|---|

| Sodium dodecyl sulfate | 8 x 10⁻³ | 25 | Anionic surfactant, for comparison. rsc.org |

| Dodecyltrimethylammonium bromide | 0.016 | 25 | Cationic surfactant with a longer alkyl chain. rsc.org |

| Decyltrimethylammonium bromide | 0.065 | 25 | Cationic surfactant with the same alkyl chain length. rsc.org |

| n-decylamine (nonprotonated) | 9.5 x 10⁻⁴ | - | Primary amine, demonstrates the effect of the head group. semanticscholar.org |

This table is provided for illustrative purposes to show general trends in surfactant behavior.

Catalysis in Organic Reactions

Tertiary amines, including this compound, can function as catalysts in certain organic reactions, most notably in phase transfer catalysis (PTC). alfachemic.comacsgcipr.org In PTC, a catalyst facilitates the transfer of a reactant from one phase (typically aqueous) to another (typically organic) where the reaction occurs. wikipedia.org This is particularly useful for reactions involving an ionic reactant and an organic substrate that are mutually insoluble. wikipedia.org

While tertiary amines themselves can act as phase transfer catalysts, they are often precursors to the more effective quaternary ammonium salts. researchgate.net In the presence of an alkylating agent, a tertiary amine like this compound can be converted in situ to a quaternary ammonium salt, which then acts as the primary catalyst. researchgate.net The resulting quaternary ammonium cation, with its lipophilic alkyl chains, can pair with an anion from the aqueous phase and transport it into the organic phase for reaction. wikipedia.orgtheaic.org

The effectiveness of the catalyst is related to the lipophilicity of the cation. theaic.org For a derivative of this compound, the long decyl chain would enhance its solubility in the organic phase, making it an effective phase transfer agent. Examples of reactions catalyzed by phase transfer catalysts include nucleophilic substitutions, oxidations, and reductions. researchgate.net For instance, the synthesis of nitriles from alkyl halides and potassium cyanide, a reaction between an organic and an inorganic reactant, is significantly accelerated by PTC. alfachemic.com

Self-Assembly in Supramolecular Chemistry

The self-assembly of molecules into well-defined, non-covalently linked structures is a cornerstone of supramolecular chemistry. jst.go.jp this compound and its derivatives, with their amphiphilic character, are well-suited for participating in such self-assembly processes, leading to the formation of complex architectures. nih.gov

Derivatives of N-decylamine have been utilized in the synthesis of polypeptoids, which are a class of polymers that are analogs of polypeptides. Specifically, cyclic and linear poly(N-decylglycine) have been synthesized. These comb-shaped polypeptoids, bearing long n-decyl side chains, exhibit interesting thermal and structural properties. In the crystalline state, the polypeptoid chains adopt a board-like structure with an all-cis-amide backbone conformation. This ordered arrangement is a direct consequence of the self-assembly of the polymer chains, driven by interactions between the long alkyl side chains.

As discussed in the context of surfactant chemistry, this compound derivatives can form micelles in solution. The morphology of these micelles is not always spherical. Depending on factors such as the specific molecular structure of the surfactant, concentration, temperature, and the presence of additives, transitions to other morphologies like worm-like or rod-like micelles can occur. These morphological transitions are of significant interest in material science as they can dramatically alter the viscoelastic properties of the solution. While specific studies on the morphological transitions of this compound micelles are limited, the behavior of related amine oxide and N-alkyl betaine (B1666868) surfactants suggests that such transitions are plausible. theaic.orgnih.gov

Surface Modification and Corrosion Inhibition

The ability of this compound and its derivatives to adsorb onto surfaces makes them effective agents for surface modification and corrosion inhibition. alfachemic.com

Long-chain alkylamines can form self-assembled monolayers (SAMs) on various material surfaces, including metals and 2D materials. This process is driven by the interaction of the amine head group with the substrate and the van der Waals interactions between the adjacent alkyl chains. For example, n-decylamine has been shown to form protective monolayers on the surface of black phosphorus, an effect that is consistent across a range of linear alkylamines. The amine group binds to the surface, and the decyl chains pack together to form a dense, ordered layer. Such monolayers can alter the surface properties of the material, for instance, by making it more hydrophobic. The formation of these monolayers is often a self-limiting process, resulting in a coating that is one molecule thick.

The effectiveness of these monolayers in applications like corrosion inhibition is dependent on the packing density and orientation of the alkyl chains. A well-ordered, densely packed monolayer can create a barrier that prevents corrosive agents from reaching the material surface.

Quaternary ammonium salts derived from tertiary amines, such as N-methyl-N,N,N-trioctylammonium chloride (a derivative of a related tertiary amine), have been shown to be effective corrosion inhibitors for mild steel in acidic environments. The inhibition mechanism involves the adsorption of the inhibitor molecules onto the steel surface, forming a protective film. The efficiency of inhibition generally increases with the concentration of the inhibitor. The adsorption process can be described by models such as the Langmuir adsorption isotherm and involves both physical and chemical interactions between the inhibitor and the metal surface. The presence of long alkyl chains in these molecules contributes to the formation of a stable and protective hydrophobic layer.

Table 2: Corrosion Inhibition Efficiency of a Related Quaternary Ammonium Salt

| Inhibitor | Concentration (µM) | Inhibition Efficiency (%) |

|---|

Data from a study on mild steel in 1 M HCl, demonstrating the high efficiency of a related compound at a low concentration.

Mechanism of Surface Adsorption

The adsorption mechanism can be broken down into two primary components: chemisorption, driven by the polar amine head group, and physisorption, driven by the non-polar decyl tail.

Chemisorption via the Tertiary Amine Group: The primary driver of chemical adsorption is the lone pair of electrons on the nitrogen atom of the tertiary amine group. This electron-rich center can interact directly with the substrate in several ways:

Coordinate Bonding: On metallic surfaces, the nitrogen atom can act as a Lewis base, donating its lone pair of electrons to vacant d-orbitals of the metal atoms. This forms a coordinate or dative bond, anchoring the molecule to the surface. This is a strong interaction characteristic of chemisorption. nih.gov

Electrostatic Attraction: In aqueous environments, the pH of the solution plays a critical role. In acidic conditions (pH < 10), the amine group can become protonated, forming a cationic species (R₃NH⁺). nih.gov If the material surface carries a negative charge (e.g., metal oxides or steel in certain conditions), a strong electrostatic attraction occurs between the protonated amine and the surface, leading to adsorption. researchgate.net

Van der Waals Forces: The long, non-polar decyl chain is crucial for intermolecular interactions between adjacent adsorbed molecules. Van der Waals forces cause these hydrocarbon tails to align and pack closely, leading to the formation of a dense, self-assembled film on the surface. chemgulf.com This interaction strengthens the stability of the adsorbed layer. Studies on similar long-chain amines, such as octadecylamine, have shown that these forces are strong enough to facilitate multilayer adsorption, where subsequent layers of amine molecules build upon the initial chemisorbed layer. koreascience.krxml-journal.net

Hydrophobic Effect: The organized arrangement of the non-polar decyl chains creates a hydrophobic barrier on the material's surface. nih.gov This film effectively repels water and corrosive species, which is a key principle behind its use as a corrosion inhibitor. chemgulf.com

The dual nature of this compound allows for a multi-stage adsorption process. Initially, molecules adsorb via the amine head group. As surface coverage increases, the van der Waals interactions between the decyl chains become the dominant force, driving the formation of a stable, ordered, and protective film.

Adsorption Isotherms and Thermodynamic Insights

The relationship between the concentration of this compound in a solution and the amount adsorbed on a surface at a constant temperature is described by adsorption isotherms. byjus.com While various models exist, the adsorption of long-chain amines often fits the Langmuir or Freundlich isotherms, depending on the system's complexity.

Langmuir Isotherm: This model assumes monolayer adsorption onto a surface with a finite number of identical and equivalent sites. byjus.com It is often used to describe the initial chemisorption process.

Freundlich and Toth Isotherms: These empirical models are often better suited for systems involving multilayer adsorption and heterogeneous surfaces, which is characteristic of long-chain amines due to the strong intermolecular forces. rsc.orgrsc.org

Thermodynamic parameters derived from these isotherms provide deeper insight into the spontaneity and nature of the adsorption.

| Parameter | Typical Value Range for Long-Chain Amines | Interpretation |

| Standard Free Energy of Adsorption (ΔG°ads) | -20 to -40 kJ/mol | Negative values indicate a spontaneous adsorption process. Values more negative than -40 kJ/mol suggest dominant chemisorption, while values around -20 kJ/mol or less negative point towards physisorption. |

| Enthalpy of Adsorption (ΔH°ads) | Negative (Exothermic) | A negative value signifies that the adsorption process releases heat, which is typical for spontaneous adsorption. |

| Entropy of Adsorption (ΔS°ads) | Positive | A positive value suggests an increase in disorder at the solid-liquid interface, often due to the displacement of pre-adsorbed solvent molecules (e.g., water) from the surface by the larger amine molecule. |

This interactive table summarizes typical thermodynamic data for the adsorption of long-chain amines on metal surfaces, providing insights into the nature of the interaction.

Molecular Modeling and Simulation

Computational methods like Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations provide atomic-level understanding of the adsorption mechanism.

Density Functional Theory (DFT): Quantum chemical calculations using DFT can determine the most stable adsorption geometries and calculate the binding energy between the amine molecule and the surface. nih.gov These studies confirm that the interaction is primarily centered on the nitrogen atom's lone pair and can quantify the strength of the amine-metal bond. osti.gov

Molecular Dynamics (MD) Simulations: MD simulations model the behavior of multiple amine molecules in a system over time. These simulations show how the molecules self-organize on the surface, illustrating the critical role of van der Waals forces in forming a compact, ordered, and stable protective film. xml-journal.nettandfonline.com

The combination of these mechanisms results in the formation of a robust and stable film on the material surface, with the specific characteristics of the film being dependent on factors such as amine concentration, temperature, and the nature of the substrate.

Environmental and Toxicological Research Methodologies for Aliphatic Amines

Environmental Distribution and Persistence Studies

Understanding the distribution and persistence of N-methyl-N-decylamine in the environment is fundamental to assessing its potential long-term impact. These studies investigate how the compound moves through different environmental compartments and how long it remains in a particular state.

Biodegradation is a key process that determines the persistence of organic compounds in the environment. For this compound, various standardized tests can be employed to assess its biodegradability in different environmental matrices.

Ready Biodegradability: Tests such as the OECD 301 series are used to determine if a substance is readily biodegradable, meaning it is likely to be rapidly and completely broken down by microorganisms in an aquatic environment. For this compound, predictive models like the BIOWIN™ program within the EPI Suite™ can provide an initial assessment.

Inherent Biodegradability: If a substance is not readily biodegradable, further tests for inherent biodegradability may be conducted to assess its potential for degradation under favorable conditions.

Simulation Studies: More complex simulation tests, such as the OECD 308 for aquatic sediment systems, can provide insights into the biodegradation rate and pathway under more environmentally realistic conditions.

Due to a lack of specific experimental data for this compound, Quantitative Structure-Activity Relationship (QSAR) models are valuable tools. The table below presents predicted biodegradation data from the EPI Suite™ model for this compound (CAS 7516-82-7).

| Parameter | Predicted Value/Interpretation | Method |

|---|---|---|

| Ready Biodegradability Prediction | Does not biodegrade fast | BIOWIN™ v4.10 |

| Linear Biodegradation Model | Weeks | BIOWIN1 |

| Non-Linear Biodegradation Model | Weeks-Months | BIOWIN2 |

| MITI Linear Model | Not readily biodegradable | BIOWIN3 |

| MITI Non-Linear Model | Not readily biodegradable | BIOWIN4 |

| Anaerobic Biodegradation | Weeks | BIOWIN5 |

| Ultimate Biodegradation Timeframe | Weeks | BIOWIN6 |

The soil adsorption coefficient (Koc) is a critical parameter for understanding the partitioning of a chemical between soil or sediment and water. A higher Koc value indicates a greater tendency to adsorb to organic matter in soil and sediment. The estimated Koc for this compound suggests it will have low mobility in soil.

| Parameter | Predicted Value | Method |

|---|---|---|

| Log Koc | 3.58 | KOCWIN™ v2.00 |

| Koc | 3801.89 L/kg | KOCWIN™ v2.00 |

Abiotic degradation processes, such as photolysis and oxidation by hydroxyl radicals, can also contribute to the breakdown of this compound in the environment. The reaction with hydroxyl radicals in the atmosphere is a significant removal pathway for volatile organic compounds.

The rate of this reaction can be estimated using structure-activity relationship models. The AOPWIN™ program within EPI Suite™ predicts the atmospheric oxidation rate.

| Parameter | Predicted Value | Method |

|---|---|---|

| Hydroxyl Radical Reaction Rate Constant | 59.88 x 10-12 cm3/molecule-sec | AOPWIN™ v1.92 |

| Atmospheric Half-life (12-hr day, 1.5 x 106 OH/cm3) | 0.218 days (5.23 hours) | AOPWIN™ v1.92 |

Bioaccumulation Potential Assessment

Bioaccumulation is the process by which a chemical substance is absorbed by an organism from its surrounding environment through all routes of exposure. The potential for a substance to bioaccumulate is a key consideration in its environmental risk assessment.

For aquatic organisms, the bioconcentration factor (BCF) is a commonly used metric to quantify the potential for a chemical to accumulate from the water. A high BCF indicates a greater likelihood of the substance accumulating in the tissues of fish and other aquatic life. Standardized tests, such as the OECD 305 (Bioaccumulation in Fish), are used to experimentally determine the BCF.

In the absence of experimental data for this compound, the BCF can be estimated using QSAR models based on its octanol-water partition coefficient (Log Kow).

| Parameter | Predicted Value | Method |

|---|---|---|

| Log Kow | 4.27 | KOWWIN™ v1.67 |

| Log BCF | 2.84 | BCFBAF™ v3.01 |

| BCF | 691.83 L/kg | BCFBAF™ v3.01 |

Based on the alkyl chain length (C10), this compound is expected to have a low to moderate potential for bioaccumulation in aquatic organisms.

For organisms living in sediment, bioaccumulation can occur from both the overlying water and the sediment itself. The assessment of bioaccumulation in these organisms is more complex and may involve measuring the biota-sediment accumulation factor (BSAF). The potential for this compound to bioaccumulate in sediment-dwelling organisms would be influenced by its tendency to partition to sediment, as indicated by its Koc value.

Ecotoxicological Evaluation Methods

Ecotoxicological studies are performed to determine the potential adverse effects of a substance on various organisms in the ecosystem. These studies typically involve exposing representative species to a range of concentrations of the chemical and observing the effects.

Standardized acute and chronic toxicity tests are conducted on a variety of aquatic organisms, including fish, invertebrates (e.g., daphnids), and algae.

Acute Toxicity: These tests determine the concentration of a substance that is lethal to a certain percentage of the test organisms over a short period (e.g., 96-hour LC50 for fish).

Chronic Toxicity: These studies are conducted over a longer period and assess sublethal effects, such as impacts on growth and reproduction (e.g., No Observed Effect Concentration - NOEC).

| Organism | Endpoint | Predicted Value (mg/L) | Method |

|---|---|---|---|

| Fish | 96-hr LC50 | 2.36 | ECOSAR™ v2.0 |

| Daphnid | 48-hr LC50 | 1.11 | ECOSAR™ v2.0 |

| Green Algae | 96-hr EC50 | 0.29 | ECOSAR™ v2.0 |

| Fish | Chronic Value (ChV) | 0.12 | ECOSAR™ v2.0 |

| Daphnid | Chronic Value (ChV) | 0.07 | ECOSAR™ v2.0 |

| Green Algae | Chronic Value (ChV) | 0.13 | ECOSAR™ v2.0 |

These predicted values suggest that this compound has the potential to be toxic to aquatic organisms at low concentrations.

Acute and Chronic Toxicity Testing in Aquatic and Terrestrial Organisms

Toxicity testing is fundamental to characterizing the environmental hazards of chemical substances. These tests are categorized into acute and chronic exposures, providing insights into both immediate and long-term effects. unit.no

Acute Toxicity Testing: This form of testing evaluates the adverse effects of a substance on an organism following a short-term exposure. unit.no For aquatic organisms, these tests typically last up to 96 hours. The most common endpoint measured is the median lethal concentration (LC50), which is the concentration of the chemical in water that is lethal to 50% of the test population. europa.eu For invertebrates like Daphnia magna, the endpoint is often the median effective concentration (EC50), representing the concentration at which 50% of the population shows an adverse effect, such as immobilization. chemsafetypro.com

Chronic Toxicity Testing: Chronic tests involve longer exposure periods, which can span a significant portion of an organism's life cycle. unit.no These studies are designed to identify adverse effects that occur after prolonged exposure to lower, more environmentally realistic concentrations. Key endpoints in chronic toxicity studies include the No Observed Effect Concentration (NOEC), which is the highest tested concentration at which no statistically significant adverse effect is observed, and the Lowest Observed Effect Concentration (LOEC), the lowest concentration at which a significant adverse effect is detected. europa.eu

Long-chain aliphatic amines have been shown to have the potential to cause adverse effects in aquatic, sediment, and soil-dwelling organisms at low concentrations. canada.ca The table below presents representative acute toxicity data for various aliphatic amines, illustrating the range of toxicities observed in aquatic organisms.

Table 1: Acute Toxicity of Selected Aliphatic Amines to Aquatic Organisms

| Compound | Species | Exposure Duration | Endpoint | Concentration (mg/L) |

|---|---|---|---|---|

| Monoethanolamine (MEA) | Danio rerio (Zebra fish) | 96h | LC50 | 60.3 |

| Monoethanolamine (MEA) | Salmo gairdneri (Rainbow trout) | - | LC50 | 167 |

| Piperazine (PIPA) | Daphnia magna (Water flea) | - | LC50 | 10 - 250 |

Chronic toxicity studies on aliphatic amines have revealed adverse effects at even lower concentrations. The following table provides examples of chronic toxicity data for related amine compounds.

Table 2: Chronic Toxicity of Selected Amines to Aquatic Organisms

| Compound | Species | Endpoint | Concentration (mg/L) |

|---|---|---|---|

| Methyldiethanolamine (MDEA) | Fish | LOEC | 0.5 |

| Monoethanolamine (MEA) | Algae | LOEC | 0.75 |

Mechanistic Ecotoxicology

Mechanistic ecotoxicology aims to understand not just if a chemical is toxic, but how it exerts its toxic effects at the molecular, cellular, and organismal levels. For long-chain aliphatic amines, their primary mechanism of toxicity is related to their surfactant properties. canada.ca

As cationic surfactants, these molecules possess a hydrophilic (water-attracting) head and a long hydrophobic (water-repelling) alkyl tail. canada.ca This structure allows them to interact with and disrupt biological membranes, which are fundamental components of all living cells. The positively charged headgroup can interact with the negatively charged components of cell membranes, such as phospholipids, leading to a loss of membrane integrity and function. This disruption can impair essential processes like respiration and ion transport, ultimately leading to cell death and organism-level toxicity. Studies have suggested that cationic surfactants can partition into cell membranes more effectively than anionic or nonionic surfactants, potentially explaining their generally higher toxicity. researchgate.net

Analytical Methods for Environmental Detection and Quantification

The accurate detection and quantification of aliphatic amines in environmental samples such as water and sediment are crucial for exposure assessment and environmental monitoring. Due to the typically low concentrations of these compounds in the environment and the complexity of the sample matrices, sophisticated analytical techniques are required.

Solid Phase Extraction (SPE)

Solid Phase Extraction (SPE) is a widely used sample preparation technique that allows for the concentration of analytes from a large sample volume and the removal of interfering substances. sigmaaldrich.com This method involves passing a liquid sample through a solid sorbent material that retains the target analytes. sigmaaldrich.com The analytes are then eluted from the sorbent with a small volume of a strong solvent.

For the analysis of aliphatic amines, various SPE sorbents can be employed. A common approach for these basic compounds is to use a sorbent with cation exchange properties. nih.gov For instance, a surface-modified styrene-divinylbenzene polymeric sorbent with both reversed-phase and strong cation exchange (SCX) mixed-mode characteristics has been successfully used for the extraction of aliphatic amines. nih.gov The choice of sorbent and elution solvent is critical for achieving high recovery and a clean extract. In some methods, derivatization of the amines is performed on the solid sorbent after extraction to improve their chromatographic properties and detection sensitivity. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. dphen1.com This makes it an ideal method for the analysis of trace levels of aliphatic amines in complex environmental samples.

The LC system separates the different components of the sample extract based on their chemical properties. For amines, which can be challenging to separate on traditional silica-based columns, specialized columns and mobile phase conditions, such as adjusting the pH, are often necessary to achieve good peak shape and resolution. waters.com

Following separation by LC, the analytes enter the mass spectrometer. In a tandem mass spectrometer, a specific precursor ion (the ionized form of the target analyte) is selected and then fragmented to produce characteristic product ions. The instrument then detects these specific product ions. This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), provides a high degree of certainty in the identification and quantification of the target compound, even in the presence of many other substances in the sample extract. dphen1.com The use of isotopically labeled internal standards is often incorporated into the method to ensure accurate quantification by correcting for any matrix effects or variations in instrument response.

Future Research Directions and Emerging Applications

Exploration of Novel Synthetic Routes

The synthesis of N-methyl-N-decylamine and similar secondary amines is an area ripe for innovation, focusing on efficiency, sustainability, and cost-effectiveness.

Future research is likely to concentrate on optimizing existing methods and developing new catalytic systems. One established method for the N-methylation of primary or secondary amines is the Eschweiler-Clarke reaction . This reaction uses excess formic acid and formaldehyde (B43269) to methylate the amine, effectively stopping at the tertiary amine stage without forming quaternary ammonium (B1175870) salts. wikipedia.org The mechanism involves the formation of an imine with formaldehyde, which is then reduced by formic acid, acting as a hydride donor. wikipedia.orgambeed.com The irreversible loss of carbon dioxide drives the reaction forward. wikipedia.orgambeed.com

Another significant area of exploration is reductive amination . This versatile method for forming C-N bonds involves the reaction of an amine with a carbonyl compound to form an imine or iminium ion, which is then reduced to the corresponding amine. stackexchange.comjocpr.com This approach is advantageous as it can prevent the over-alkylation that often plagues direct alkylation methods. stackexchange.com Modern reductive amination procedures often utilize mild reducing agents like sodium triacetoxyborohydride or sodium cyanoborohydride, allowing for one-pot syntheses under gentle conditions. stackexchange.comorganic-chemistry.orgchemistrysteps.com Research into novel catalysts, such as those based on transition metals (e.g., Ruthenium, Nickel) or even metal-free organocatalysts, could lead to more selective and efficient syntheses of secondary amines like this compound. jocpr.comorganic-chemistry.org

A German patent describes a process for preparing N-methyl-dialkylamines by reacting secondary dialkylamines with 1.5 to 3 moles of formaldehyde at temperatures between 100 and 200°C. google.com Further investigation into catalyst-free, high-temperature, and high-pressure conditions could provide alternative synthetic pathways. Additionally, exploring green chemistry principles, such as using methanol (B129727) as a C1 source with a suitable catalyst, presents an attractive, eco-friendly alternative to traditional methylating agents.

| Synthetic Method | Key Reagents | Advantages | Research Focus |

| Eschweiler-Clarke Reaction | Formaldehyde, Formic Acid | Prevents over-methylation (no quaternary salt formation) | Milder conditions, alternative hydride sources |

| Reductive Amination | Carbonyl (e.g., Formaldehyde), Reducing Agent (e.g., NaBH₃CN) | High selectivity, avoids over-alkylation, one-pot synthesis | Development of new catalysts (transition metal, organocatalysts), green reducing agents |

| Direct Alkylation | Formaldehyde | Catalyst-free potential | Optimization of temperature and pressure, process intensification |

| Catalytic N-methylation | Methanol, Catalyst | Atom economy, use of a renewable C1 source | Highly active and selective heterogeneous or homogeneous catalysts |

Advanced Functional Material Development

The unique combination of a flexible decyl chain and a secondary amine group in this compound makes it a candidate for the development of advanced functional materials.

The secondary amine group can participate in polymerization reactions. For instance, secondary amines are used in the aza-Michael polyaddition reaction with bis-acrylamides to synthesize polyamidoamines (PAAs) . mdpi.com These polymers can be designed to be biocompatible and biodegradable, finding use in hydrogels and biotechnological applications. mdpi.com this compound could serve as a comonomer or a chain terminator, introducing hydrophobicity and specific interactive properties to the resulting polymer.

Furthermore, secondary amine-containing polymers have been synthesized to create materials with tunable properties based on hydrogen bonding. acs.org The hydrogen on the nitrogen atom of this compound allows it to act as a hydrogen bond donor, which can profoundly affect the bulk properties, such as thermal and rheological characteristics, of a polymer matrix. acs.org Incorporating this molecule into polymers could allow for the precise tuning of material viscosity and thermal stability.

The long alkyl chain also imparts surfactant-like properties. While not a quaternary ammonium compound, its protonated form could function as a cationic surfactant. Such molecules are of interest as corrosion inhibitors, intermediates in chemical synthesis, and components in material formulations. nih.gov Future work could explore its use in creating self-assembling monolayers, functional coatings, or as a stabilizer in polymer formulations. Secondary aromatic amines, for example, are used as antioxidants in polymers. wikipedia.org

| Potential Application Area | Role of this compound | Resulting Material Property |

| Polymer Synthesis | Monomer or comonomer in reactions like aza-Michael polyaddition | Introduction of hydrophobicity, tunable thermal and rheological properties |

| Functional Coatings | Component of self-assembling monolayers or surface modifiers | Altered surface energy, corrosion resistance |

| Smart Materials | Building block for polymers with hydrogen-bonding capabilities | Tunable viscosity, thermal stability, stimuli-responsive behavior |

| Composite Materials | Dispersant or surface agent for nanoparticles | Improved dispersion and compatibility between filler and matrix |

In-depth Mechanistic Studies of Reactivity

A deeper understanding of the reactivity of this compound is crucial for its application in synthesis and materials science. The core of its reactivity lies in the lone pair of electrons on the nitrogen atom, which makes it both a base and a nucleophile.

As a nucleophile , the amine can donate its electron pair to an electron-deficient center. fiveable.me The general trend for amines is that nucleophilicity increases with basicity. masterorganicchemistry.com Studies have shown that secondary amines are, on average, more nucleophilic than primary amines. masterorganicchemistry.comacs.orgresearchgate.net This enhanced nucleophilicity is a key factor in its potential reactions. However, the two alkyl groups (methyl and decyl) can introduce steric hindrance, which may modulate its reactivity compared to less bulky secondary amines. fiveable.me

Future mechanistic studies could precisely quantify the nucleophilicity of this compound using established kinetic methods, for example, by studying its reaction rates with standard electrophiles. acs.org This would allow for its placement on nucleophilicity scales, providing predictive power for its use in organic synthesis.

As a base , this compound readily reacts with acids in exothermic neutralization reactions to form ammonium salts. nih.gov It may be incompatible with substances like isocyanates, halogenated organics, peroxides, and acid halides. nih.gov In combination with strong reducing agents, it may generate flammable gaseous hydrogen. nih.gov

| Reactive Property | Description | Influencing Factors | Potential Reactions |

| Nucleophilicity | Ability to donate its lone pair of electrons to an electrophile. | Electronic effects (alkyl groups are electron-donating), Steric hindrance from methyl and decyl groups. | Nucleophilic substitution, Nucleophilic addition to carbonyls, Ring-opening reactions. |

| Basicity | Ability to accept a proton (H⁺). | The electron-donating nature of the two alkyl groups increases electron density on the nitrogen. | Acid-base neutralization reactions to form salts. |

Comprehensive Environmental Impact Assessments

The environmental fate and impact of long-chain aliphatic amines are of significant concern due to their use in various industrial and consumer products.

Long-chain aliphatic amines are classified as cationic surfactants and can exhibit similar reactivity and ecotoxicity. canada.cacanada.ca They are expected to be released into the environment, primarily to water through wastewater treatment systems. canada.ca Due to their surfactant properties, they have a strong affinity for particulates and tend to adsorb onto activated sludge, which can then be introduced to soils and sediments. oup.com

The biodegradation of long-chain alkylamines has been demonstrated. Studies have shown that some bacteria, such as certain Pseudomonas species, can utilize primary alkylamines with chain lengths up to C18 as their sole source of carbon, nitrogen, and energy, even under anaerobic (denitrifying) conditions. oup.comnih.govnih.gov The degradation pathway is proposed to start with a cleavage of the C-N bond to form an aldehyde, which is then oxidized to the corresponding fatty acid. oup.comnih.gov Future research should confirm if this compound follows a similar degradation pathway and determine its degradation rates in various environmental compartments (water, soil, sediment).

Regarding ecotoxicity , experimental data indicate that long-chain aliphatic amines have the potential to cause adverse effects in aquatic, sediment, and soil-dwelling organisms at low concentrations. canada.cacanada.ca The toxicity of aliphatic amines and their derivatives can be significant; for instance, chlorination of some aliphatic amines was found to increase their toxicity to nitrifying bacteria and their EC50 values in Microtox tests. nih.gov

A comprehensive environmental risk assessment for this compound would involve:

Standardized tests for biodegradability in aerobic and anaerobic conditions.

Determination of its potential for bioaccumulation. Long-chain aliphatic amines with alkyl chains of C14 and longer are suggested to have a high potential to bioaccumulate, placing the C10 chain of this compound in a category that requires careful evaluation. canada.ca

Acute and chronic toxicity testing on a range of relevant aquatic and terrestrial organisms.

| Environmental Aspect | Key Considerations for this compound | Future Research Needs |

| Persistence | Expected to adsorb to sediment and soil. Not expected to persist in water or soil due to biodegradation. | Determining specific degradation rates (half-life) in various environmental media. Identification of degradation products. |

| Bioaccumulation | The C10 alkyl chain suggests a moderate potential for bioaccumulation. | Experimental determination of the Bioconcentration Factor (BCF). |

| Toxicity | Long-chain aliphatic amines are known to be toxic to aquatic organisms at low concentrations. | Acute and chronic toxicity studies on fish, invertebrates, and algae. Soil organism toxicity tests. |

Q & A